4-Bromo-2-ethylaniline hydrochloride
Overview
Description
The compound 4-Bromo-2-ethylaniline hydrochloride is a derivative of aniline, where a bromine atom is substituted at the 4-position and an ethyl group at the 2-position of the aniline ring. Although the provided papers do not directly discuss 4-Bromo-2-ethylaniline hydrochloride, they provide insights into the properties and reactivity of related bromoaniline compounds, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of related bromoaniline derivatives has been reported using various methods. For instance, a green synthesis approach was used to create a Schiff base compound involving 4-bromoaniline as a starting material . This method utilized a solvent-free mechanochemical grinding technique, which is environmentally friendly and could potentially be adapted for the synthesis of 4-Bromo-2-ethylaniline hydrochloride. Another study synthesized a triazole derivative from p-bromoaniline, indicating the versatility of bromoaniline compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of bromoaniline derivatives has been characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy . These studies revealed that such compounds can crystallize in the monoclinic space group and exhibit specific unit cell parameters. The crystal structure analysis of these compounds provides a foundation for understanding the potential molecular structure of 4-Bromo-2-ethylaniline hydrochloride.
Chemical Reactions Analysis
The electrochemical oxidation of bromoanilines has been explored, revealing that the bromine substituent can be eliminated during the oxidation process, leading to various coupling products . This suggests that 4-Bromo-2-ethylaniline hydrochloride could undergo similar electrochemical transformations, potentially yielding ortho-coupled products or undergoing halogenation reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Bromo-2-ethylaniline hydrochloride are not directly reported in the provided papers, the properties of similar bromoaniline compounds can be inferred. For example, the density, crystallographic parameters, and hydrogen bonding capabilities of a bromoaniline derivative were detailed . Additionally, the reactivity of bromoanilines in electrochemical oxidation provides insights into their chemical behavior . These findings can be used to predict the behavior of 4-Bromo-2-ethylaniline hydrochloride in various chemical environments.
Scientific Research Applications
Metabolism Studies
4-Bromo-2-ethylaniline hydrochloride has been explored in studies examining the metabolism of psychoactive substances in rats. In one study, various metabolites of 4-bromo-2,5-dimethoxyphenethylamine (a related compound) were identified, suggesting the involvement of multiple metabolic pathways in rats (Kanamori et al., 2002).
Synthesis and Characterization of Antimicrobial Agents
The compound has been used in the synthesis and characterization of new chemicals with potential antimicrobial properties. For example, derivatives of phenyl azetidines, which were synthesized using 4-bromo-2-ethylaniline hydrochloride, demonstrated potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Studies on Nephrotoxicity
Research on the nephrotoxic effects of haloanilines, including 4-bromoaniline (closely related to 4-bromo-2-ethylaniline), has been conducted. This study involved examining the toxic effects of various haloaniline hydrochlorides on renal cortical slices from rats (Hong et al., 2000).
Biological Activities of Synthesized Compounds
Research into the synthesis of various compounds using derivatives of 4-bromo-2-ethylaniline hydrochloride and testing their biological activities has been carried out. For instance, compounds synthesized using 2-bromo-4-fluoroaniline (related to 4-bromo-2-ethylaniline) were tested against various bacterial and fungal strains, showing significant antibacterial activity (Abdel‐Wadood et al., 2014).
Electrochemical Studies
The electrochemical oxidation of 4-bromoaniline and related compounds has been studied in acetonitrile solution. This research is important for understanding the chemical properties and reaction mechanisms of such compounds (Kádár et al., 2001).
Synthesis of Indoles
4-Bromo-2-ethylaniline hydrochloride has been used in the palladium-assisted synthesis of 3-substituted indoles, showcasing its utility in organic synthesis (Kasahara et al., 1986).
Safety And Hazards
4-Bromo-2-ethylaniline hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care and appropriate safety measures should be taken while handling it .
properties
IUPAC Name |
4-bromo-2-ethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDYCSLRMHWHGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384228 | |
Record name | 4-bromo-2-ethylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethylaniline hydrochloride | |
CAS RN |
30273-22-4 | |
Record name | Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30273-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2-ethylaniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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